molecular formula C9H9BrN2 B1497479 (4-bromo-1H-indol-3-yl)methanamine CAS No. 887581-26-2

(4-bromo-1H-indol-3-yl)methanamine

Cat. No.: B1497479
CAS No.: 887581-26-2
M. Wt: 225.08 g/mol
InChI Key: DNFPTPYVRKXXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1H-indol-3-yl)methanamine (CAS 887581-26-2) is a brominated 3-aminomethylindole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound is part of the 3-aminomethylindole scaffold, which is of significant scientific interest as a simpler homolog of the 3-aminoethylindole moiety found in many FDA-approved drugs and endogenous substances . The 4-bromo substitution on the indole ring makes it a versatile precursor for further functionalization via cross-coupling reactions and other transformations. Researchers are exploring similar indole derivatives for a range of applications. Recent investigations highlight the potential of 3-aminomethylindoles as multipotent agents, with studies showing enhanced activation of protein phosphatase 2A (PP2A), a key target for neurodegenerative disease research, and neuroprotective properties against toxic stimuli in neuronal models . Furthermore, structurally related indole-imidazole compounds have demonstrated promising, potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL, identifying them as new structural scaffolds for antibiotic development . Other research into tryptamine derivatives, which share the indole core, has identified compounds capable of disarming colistin resistance in Gram-negative pathogens, presenting a potential antibiotic adjuvant strategy . This compound provides researchers with a key building block to access such biologically active compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

887581-26-2

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

(4-bromo-1H-indol-3-yl)methanamine

InChI

InChI=1S/C9H9BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H,4,11H2

InChI Key

DNFPTPYVRKXXIO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CN

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Table 1: Impact of Halogen and Position on Indole Derivatives
Compound Substituent Position Halogen Molecular Weight (g/mol) Key Features
(4-Bromo-1H-indol-3-yl)methanamine 4 Br 225.09 Bromine enhances lipophilicity
(7-Fluoro-4-bromo-1H-indol-3-yl)methanamine 4,7 Br, F 243.08 Dual halogenation; increased polarity
2-(5-Bromo-1H-indol-3-yl)ethanamine 5 Br 239.12 Ethylamine chain; altered receptor binding
2-(4-Chloro-1H-indol-3-yl)ethanamine 4 Cl 194.66 Smaller halogen; reduced steric effects

Analysis :

  • Bromine vs.
  • Positional Effects : Substitution at C4 (vs. C5 or C7) alters electronic distribution, affecting binding affinity to serotonin receptors. For example, C4-substituted analogs show higher selectivity for 5-HT₂A receptors compared to C5 derivatives .

Chain Length Variations: Methanamine vs. Ethanamine

Table 2: Chain Length Impact on Bioactivity
Compound Chain Length Molecular Weight (g/mol) Bioactivity (Serotonin Receptor Binding, IC₅₀)
This compound -CH₂NH₂ 225.09 Limited data; predicted high affinity for 5-HT₁A
2-(4-Bromo-1H-indol-3-yl)ethanamine -CH₂CH₂NH₂ 239.12 IC₅₀ = 12 nM (5-HT₂A)
2-(4-Bromo-1H-indol-3-yl)acetonitrile -CH₂CN 215.07 Non-bioactive (nitrile group lacks amine interaction)

Analysis :

  • Methanamine vs. However, it may improve metabolic stability .
  • Functional Group Impact: The primary amine (-NH₂) is critical for receptor interactions.

Heterocyclic Core Modifications

Table 3: Core Structure Comparisons
Compound Core Structure Molecular Weight (g/mol) Key Applications
This compound Indole 225.09 Neurological research
(4-Bromo-1H-1,3-benzodiazol-2-yl)methanamine Benzodiazole 226.08 Anticancer agent development
7-((5-Bromo-1H-indol-3-yl)methyl)-PPhos Indole-phosphorus 465.24 Catalysis and metal chelation

Analysis :

  • Benzodiazole vs. Indole : The benzodiazole core increases aromaticity and electron-deficient character, enhancing interactions with DNA or enzymes in anticancer applications .
  • Phosphorus-Containing Derivatives : These hybrids, such as phosphorus-adamantane complexes, expand utility into catalysis rather than neuropharmacology .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (4-bromo-1H-indol-3-yl)methanamine typically follows these key steps:

The synthetic routes vary depending on the starting material and the desired scale but generally rely on well-established organic transformations such as electrophilic aromatic substitution, Mannich-type reactions, and reductive amination.

Bromination of Indole at the 4-Position

Selective bromination at the 4-position of the indole ring is crucial. The 4-position is less reactive than the 3-position, so directing groups or controlled conditions are used to achieve regioselectivity.

Common methods include:

A notable approach from recent research describes a four-stage synthesis of 6-bromoindole (a positional isomer but mechanistically similar) involving diazotization of para-aminotoluene, bromination, and ring closure, which can be adapted for 4-bromoindole synthesis as well.

Introduction of the Aminomethyl Group at the 3-Position

The aminomethyl group at the 3-position can be introduced by:

A related synthetic sequence reported for 6-bromoindole derivatives involves alkylation with bromoacetic esters followed by hydrolysis and amide coupling, which can be adapted for aminomethylation.

Representative Synthetic Route Example

A detailed, optimized synthetic route for related brominated indole derivatives (e.g., 6-bromoindole derivatives) is as follows:

Step Reagents/Conditions Description Yield/Notes
1 Diazotization of para-aminotoluene, followed by bromination Formation of brominated aniline intermediate Moderate yield, scalable
2 Ring closure to form 4-bromoindole Cyclization under acidic conditions Efficient and scalable
3 Alkylation of 4-bromoindole nitrogen with bromoacetic ester Introduction of side chain precursor High yield
4 Hydrolysis to carboxylic acid Prepares for amide formation or further functionalization High yield
5 Reductive amination or amide coupling with ammonia or amine Formation of aminomethyl group High purity product

This route is adaptable to prepare this compound by modifying step 5 to directly introduce the aminomethyl group.

Analytical and Purification Considerations

  • Purification: Typically performed by column chromatography or preparative HPLC, especially to separate regioisomers and side products.
  • Characterization: Confirmed by 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography.
  • Scale-up: The methods described allow for gram-scale synthesis with good reproducibility.

Summary of Key Research Findings

  • The use of diazotization and bromination of aminotoluene derivatives provides a scalable route to brominated indoles with regioselectivity.
  • Alkylation followed by hydrolysis and reductive amination is a reliable method to introduce the aminomethyl group at the 3-position of brominated indoles.
  • Optimization of reaction conditions (temperature control, choice of base, solvent) is critical to maximize yield and purity.
  • The synthetic approach is adaptable to various brominated indole positional isomers, including the 4-bromo derivative of interest.

Q & A

Q. What are the common synthetic routes for preparing (4-bromo-1H-indol-3-yl)methanamine and its derivatives?

The compound is typically synthesized via the Mannich reaction, where 4-bromoindole reacts with formaldehyde and dimethylamine in acetonitrile and glacial acetic acid under nitrogen. This introduces the methanamine group at the 3-position of the indole ring. Reaction optimization includes controlling temperature (e.g., 0°C initial cooling) and stoichiometric ratios (e.g., 1.33 eq formaldehyde, 1.17 eq dimethylamine). Post-reaction workup involves basification, extraction with ethyl acetate, and recrystallization to achieve yields of ~42% . Derivatives like 4-bromo-3-(2-nitroethyl)-1H-indole are synthesized via nitroethylation using nitromethane and sodium methoxide, monitored by LC-MS or ¹H-NMR .

Q. Which spectroscopic techniques are employed to characterize this compound derivatives?

Standard characterization includes:

  • ¹H/¹³C-NMR : Confirms substituent positions (e.g., δ ~3.93 ppm for CH₂-N in ¹H-NMR; δ ~54.7 ppm for CH₂-N in ¹³C-NMR) .
  • LC-MS/HRMS : Monitors reaction progress and verifies molecular ion peaks .
  • IR spectroscopy : Identifies functional groups (e.g., amine stretches).
  • X-ray crystallography : Resolves molecular geometry, as demonstrated for related compounds like 2-(4-bromo-1H-indol-3-yl)acetonitrile (R factor = 0.073) .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound analogs?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
  • Stoichiometry adjustments : Excess formaldehyde (1.33 eq) ensures complete indole functionalization .
  • Temperature control : Room-temperature stirring post-initial cooling prevents side reactions .
  • Purification techniques : Recrystallization from acetonitrile improves purity for crystalline derivatives .

Q. What strategies resolve contradictory NMR data for this compound derivatives?

Contradictions in splitting patterns or chemical shifts can be addressed by:

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates carbons with protons (e.g., distinguishing overlapping indole ring signals) .
  • Deuterated solvent variation : MeOD vs. CDCl₃ alters solubility and shift dispersion .
  • Dynamic NMR : Resolves conformational exchange in flexible side chains .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond lengths, angles, and packing motifs. Challenges include handling twinned crystals or low-resolution data. For example, SHELXL refinement achieved an R factor of 0.073 for 2-(4-bromo-1H-indol-3-yl)acetonitrile by iterative least-squares minimization and disorder modeling .

Methodological Considerations

Q. What computational tools complement experimental data in analyzing this compound reactivity?

Density functional theory (DFT) predicts electrophilic substitution sites on the indole ring, while molecular docking screens potential bioactivity (e.g., serotonin receptor binding inferred from structural analogs). Software like Gaussian or AutoDock integrates with crystallographic data from SHELX outputs .

Q. How can researchers design this compound analogs for structure-activity relationship (SAR) studies?

  • Side-chain modifications : Introduce nitroethyl or dimethylamine groups to probe electronic effects on bioactivity .
  • Halogen substitution : Replace bromine with other halogens (e.g., Cl, I) to assess steric/electronic impacts .
  • Crystallographic-guided design : Use SHELX-refined structures to optimize steric bulk for receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.